Silver sodium zirconium phosphate

Description

Properties

CAS No. |

155925-27-2 |

|---|---|

Molecular Formula |

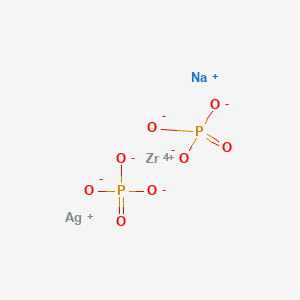

AgNaO8P2Zr |

Molecular Weight |

412.02 g/mol |

IUPAC Name |

silver;sodium;zirconium(4+);diphosphate |

InChI |

InChI=1S/Ag.Na.2H3O4P.Zr/c;;2*1-5(2,3)4;/h;;2*(H3,1,2,3,4);/q2*+1;;;+4/p-6 |

InChI Key |

RUYRJRAIPYPPFH-UHFFFAOYSA-H |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Zr+4].[Ag+] |

Origin of Product |

United States |

Synthetic Methodologies for Silver Sodium Zirconium Phosphate

Sol-Gel Processing Techniques

The sol-gel process is a versatile wet-chemical technique used for fabricating ceramic materials from a chemical solution (the "sol") that acts as a precursor for an integrated network (the "gel") of discrete particles or network polymers. osti.govscielo.br This method offers excellent control over the final product's microstructure and purity.

The selection of precursors is a critical first step in the sol-gel synthesis of zirconium phosphate-based materials. The primary components are a zirconium source, a phosphorus source, and often a sodium source, along with solvents and catalysts.

Zirconium Precursors : Zirconium alkoxides, such as zirconium n-propoxide [Zr(OCH₂CH₂CH₃)₄], are commonly used due to their high reactivity. scielo.brmdpi.com Zirconyl salts like zirconyl chloride (ZrOCl₂) or zirconyl nitrate (B79036) (ZrO(NO₃)₂) are also viable options. researchgate.net

Phosphorus Precursors : Phosphoric acid (H₃PO₄) is the most straightforward phosphorus source. mdpi.com

Solvents and Catalysts : Alcohols like n-propanol are typical solvents. scielo.brmdpi.com The hydrolysis and condensation reactions are often controlled by adding chelating agents or catalysts. For instance, acetic acid can be used as a stabilizer to moderate the rapid hydrolysis of zirconium alkoxides, preventing immediate precipitation and allowing for gel formation. scielo.br

The reaction pathway involves the hydrolysis of the zirconium precursor in the presence of the phosphorus source, followed by polycondensation reactions to form a three-dimensional Zr-O-P network, which constitutes the gel. The subsequent drying and calcination of this gel remove organic residues and water, leading to the formation of the crystalline sodium zirconium phosphate (B84403) structure. mdpi.come3s-conferences.org Silver is typically introduced in a post-synthesis ion-exchange step where the Na⁺ ions in the NaZr₂(PO₄)₃ framework are replaced by Ag⁺ ions from a solution, commonly silver nitrate (AgNO₃). doi.org

Table 1: Common Precursors in Sol-Gel Synthesis of Zirconium Phosphates

| Precursor Type | Chemical Name | Formula | Role |

|---|---|---|---|

| Zirconium Source | Zirconium n-propoxide | Zr(OCH₂CH₂CH₃)₄ | Forms the zirconium-oxygen backbone |

| Zirconium Source | Zirconyl Chloride | ZrOCl₂ | Alternative zirconium precursor |

| Phosphorus Source | Phosphoric Acid | H₃PO₄ | Provides phosphate groups for the framework |

| Solvent | n-Propanol | CH₃CH₂CH₂OH | Dissolves precursors |

| Catalyst/Stabilizer | Acetic Acid | CH₃COOH | Controls hydrolysis and condensation rates |

| Silver Source | Silver Nitrate | AgNO₃ | Provides Ag⁺ for ion exchange |

The kinetics of gelation and condensation are pivotal in determining the final material's properties. A primary challenge in the sol-gel synthesis of zirconia-based materials is that the hydrolysis rate of zirconium precursors is often much faster than the condensation rate, which can lead to uncontrolled precipitation instead of gel formation. scielo.br

Control over these kinetics is achieved by several means:

Water Molar Ratio (r) : The amount of water added for hydrolysis significantly impacts the process. A low water ratio (r < 4) leads to partial hydrolysis, while a higher ratio (r ≥ 4) can cause complete hydrolysis. scielo.br The gelation time can decrease dramatically with increased water content. scielo.br

Chelating Agents : Adding chelating agents like acetic acid or acetylacetone (B45752) modifies the zirconium precursor, reducing its reactivity and slowing the hydrolysis rate. scielo.br This stabilization is crucial for achieving a homogeneous gel.

Temperature and Aging : The temperature at which the reaction and subsequent aging of the gel are carried out influences the degree of crystallinity and the pore structure of the final material. Aging the gel in its mother liquor can enhance the crystallinity of the resulting α-ZrP. mdpi.com

After gelation, the material is typically dried and calcined. Supercritical drying has been used to create materials with macropores of controllable sizes. mdpi.com

Precipitation Synthesis Routes

Precipitation, particularly co-precipitation, is another widely used method for synthesizing silver sodium zirconium phosphate. This technique involves mixing solutions of soluble precursors to form an insoluble product that precipitates out of the solution. researchgate.net

The physical characteristics of the final powder, such as crystal size, shape, and surface area, are heavily influenced by the conditions during precipitation.

pH : The pH of the reaction mixture is a critical parameter. For instance, in the synthesis of related materials like tin zirconium(IV) molybdophosphate, the pH is adjusted to 0–1 to obtain the final gel product. rsc.org The pH also affects the ion-exchange capacity; the exchange of Ag⁺ is more favorable in solutions with a higher pH, such as those using silver acetate (B1210297) compared to silver nitrate. tamu.edu

Temperature : The reaction temperature affects nucleation and crystal growth rates. Ion-exchange processes to load silver onto the sodium zirconium phosphate carrier are often conducted at elevated temperatures, such as 60-70°C, to facilitate the exchange. doi.orgresearchgate.net

Concentration and Stirring : The concentration of reactants and the stirring rate influence the supersaturation of the solution, which in turn dictates the rate of nucleation and growth. doi.org Controlled, slow addition of reactants under constant stirring is common to ensure homogeneity. rsc.org

Complexing Agents : The use of complexing agents like oxalic acid or fluoride (B91410) ions can direct the crystal growth, allowing for control over the final morphology and size, enabling the fabrication of cubic crystals in the nanometer range (200-1000 nm). doi.orgbohrium.com

Research has shown that smaller crystal sizes, which have a larger surface area-to-volume ratio, provide more sites for ion exchange, leading to higher silver loading capacity. doi.org

Table 2: Influence of Precipitation Parameters on Crystal Properties

| Parameter | Effect on Crystal Growth and Morphology |

|---|---|

| pH | Affects solubility of precursors and final product; influences ion-exchange efficiency. rsc.orgtamu.edu |

| Temperature | Controls kinetics of nucleation and crystal growth; higher temperatures can facilitate ion exchange. doi.orgresearchgate.net |

| Reactant Concentration | Determines the level of supersaturation, impacting particle size and distribution. |

| Stirring Rate | Ensures homogeneous mixing and uniform particle formation. rsc.org |

| Complexing Agents | Can direct crystal shape and control size, leading to uniform morphologies like nanocubes. doi.orgbohrium.com |

Achieving the correct stoichiometry is essential for obtaining the desired crystalline phase of this compound, which typically has a NASICON-type structure. The general formula can be written as AgₓNa₁₋ₓZr₂(PO₄)₃. doi.org

In co-precipitation methods, the molar ratios of the initial zirconium, silver, and phosphate precursors in the solution are carefully controlled to match the target composition, for example, a Ag/Zr/P molar ratio of 1/2/3 for AgZr₂(PO₄)₃. researchgate.net

When using a two-step ion-exchange method, the synthesis first targets phase-pure NaZr₂(PO₄)₃. doi.org Subsequently, the stoichiometry of the final product is controlled by the conditions of the ion-exchange reaction (e.g., concentration of the AgNO₃ solution, temperature, and duration), which determine the extent of Na⁺ replacement by Ag⁺. researchgate.net For example, studies have determined the molecular formula of the carrier to be [NaZr₂(PO₄)₃·H₂O] and the silver-exchanged product to be [Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O]. researchgate.net

Solid-State Reaction Approaches

Solid-state synthesis involves the reaction of solid precursors at high temperatures to form the final product. This method is a traditional ceramic processing technique and can be used to produce crystalline sodium zirconium phosphate. doi.orgcapes.gov.br

The typical procedure involves intimately mixing precursor powders, such as zirconium oxide (ZrO₂), sodium carbonate (Na₂CO₃), and ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). The mixture is then heated in a furnace at high temperatures, often in multiple stages. For example, a precursor phase can be formed that, upon heating to 1200°C, yields the desired NASICON structure. capes.gov.br

Another solid-state approach involves grinding precursors like zirconyl chloride octahydrate (ZrOCl₂·8H₂O) and trisodium (B8492382) phosphate (Na₃PO₄) together, followed by heating in an autoclave at a relatively low temperature (e.g., 80°C) for an extended period (e.g., 96 hours) to obtain zirconium phosphate with a flower-like morphology. nih.gov

While straightforward, solid-state methods often require high temperatures and can result in products with larger, less uniform particle sizes and lower surface areas compared to sol-gel or precipitation methods. doi.org The silver component is typically introduced via a subsequent ion-exchange step, similar to the other methods.

High-Temperature Calcination Protocols

High-temperature calcination is a conventional and widely used method in the synthesis of crystalline sodium zirconium phosphate, the precursor to the final silver-containing compound. This solid-state reaction involves heating a mixture of precursor materials to elevated temperatures to induce chemical reactions and crystallization.

The process generally starts with the intimate mixing of stoichiometric amounts of zirconium, sodium, and phosphate sources. Common precursors include zirconium oxychloride (ZrOCl₂·8H₂O), sodium nitrate (NaNO₃), and ammonium dihydrogen phosphate (NH₄H₂PO₄). researchgate.net The mixture is then subjected to a carefully controlled heating and cooling regimen. For instance, a two-step annealing process might be employed, with initial heating at 600 °C followed by a further treatment at 700 °C, each for an extended period like 20 hours, to ensure the formation of the desired crystalline NaZr₂(PO₄)₃ structure. researchgate.net The calcination temperature significantly impacts the material's properties. For example, zirconium phosphate materials treated at 900°C have been used as effective cation exchangers for silver ions. researchgate.net The effect of calcination temperature on the ion-exchange capacity is a critical factor; for some phosphate-based composites, the capacity can decrease at very high temperatures due to the condensation of phosphate groups into pyrophosphate. rsc.org In some synthesis routes, particularly those involving surfactants to create mesoporous structures, calcination at temperatures between 400-600 °C serves the dual purpose of removing the organic template and crystallizing the inorganic framework. mdpi.com

Table 1: Example of High-Temperature Calcination Parameters

| Precursors | Annealing Temperature (°C) | Duration (hours) | Resulting Phase |

|---|---|---|---|

| NaNO₃, ZrOCl₂·8H₂O, NH₄H₂PO₄, CoCl₂·6H₂O | 600 and 700 | 20 at each temperature | Co-doped NaZr₂(PO₄)₃ type |

Note: This table is illustrative, based on typical findings in the literature.

Mechanochemical Activation and Grinding Effects

Mechanochemical methods offer a solvent-free or low-solvent alternative for the synthesis and modification of materials. This technique utilizes mechanical energy, typically from ball milling or grinding, to induce chemical reactions and structural changes.

In the context of this compound, mechanochemical activation can be applied in several ways. Planetary ball milling, for example, can be used to synthesize silver nanoparticles (AgNPs) by milling a silver salt (e.g., AgNO₃) with a reducing agent, which can be a plant-based material. nih.gov This approach demonstrates the principle of a solid-state reduction triggered by mechanical force.

More directly, grinding affects the properties of the final composite material. When incorporating nano-silver zirconium phosphate (nano-Ag-ZrP) into a polymer matrix like poly(methyl methacrylate) (PMMA), a planetary ball mill is used to blend the components. frontiersin.orgnih.gov This process aims to achieve a uniform dispersion of the nano-Ag-ZrP particles and break down agglomerates. The duration and speed of milling are critical parameters. For instance, processing PMMA powder with nano-Ag-ZrP for 8 hours in a zirconia ball mill can achieve a relatively uniform distribution, although higher concentrations of the filler may still lead to aggregation. frontiersin.orgnih.gov The mechanical forces during grinding can influence the particle size and surface characteristics of the this compound, potentially affecting its subsequent interaction with host matrices or its ion-release kinetics.

Table 2: Mechanochemical Processing Parameters for Composites

| Components | Milling Equipment | Milling Parameters | Outcome |

|---|---|---|---|

| PMMA powder, nano-Ag-ZrP | Planetary Ball Mill | Zirconia tank and balls, 180 rpm/min, 8 hours | Formation of nano-Ag-ZrP/PMMA composite materials |

Note: This table provides examples of mechanochemical applications relevant to the components of the target compound.

Advanced and Hybrid Fabrication Methods

To achieve greater control over particle size, morphology, and purity, advanced synthesis techniques have been developed. These methods often offer milder reaction conditions and can be combined with other fabrication processes to create novel composite materials.

Hydrothermal and Microwave-Assisted Synthesis

Hydrothermal synthesis is a prominent wet-chemical method for producing highly crystalline inorganic materials from aqueous solutions at elevated temperatures and pressures. For sodium zirconium phosphate, this technique allows for the formation of well-defined cubic crystals at temperatures lower than those required for calcination. doi.orgresearchgate.net The process involves reacting a zirconium source (e.g., ZrOCl₂·8H₂O) and a phosphorus source (e.g., NaH₂PO₄) in a sealed vessel, often a Teflon-lined stainless steel autoclave. doi.org

Key parameters that can be precisely controlled to tailor the final product include the precursor mixing ratios, the use of chelating agents like oxalic acid, and stirring conditions. doi.orgbohrium.com By adjusting these factors, researchers have successfully synthesized NaZr₂(PO₄)₃ crystals with narrow size distributions in the nanometer range (e.g., 200-1000 nm). doi.orgbohrium.com The resulting sodium zirconium phosphate powder is then typically subjected to an ion-exchange step, where it is mixed with a silver nitrate solution to replace sodium ions with silver ions, yielding the final this compound. doi.org

Microwave-assisted synthesis is another advanced technique that utilizes microwave radiation to rapidly heat the reactants. This can significantly shorten reaction times compared to conventional heating methods. bohrium.comyoutube.com While direct microwave synthesis of this compound is not extensively documented, the principles are applicable. For instance, microwave irradiation has been successfully used to synthesize silver nanoparticles and to prepare zirconium phosphate-supported catalysts. bohrium.comnih.gov The rapid, uniform heating provided by microwaves can lead to the formation of nanoparticles with a narrow size distribution and high purity. This method holds potential for a more energy-efficient and rapid production of the NaZr₂(PO₄)₃ precursor or for facilitating the silver ion-exchange process.

Table 3: Comparison of Hydrothermal and Calcination Synthesis

| Feature | Hydrothermal Synthesis | High-Temperature Calcination |

|---|---|---|

| Reaction Medium | Aqueous Solution | Solid-State |

| Temperature | Lower (e.g., 150-200 °C) doi.org | Higher (e.g., 600-900 °C) researchgate.netresearchgate.net |

| Pressure | Elevated | Atmospheric |

| Particle Control | Good control over size and morphology doi.org | Less control, often leads to larger crystals doi.org |

| Crystallinity | High researchgate.net | High |

Integration with Electrospinning for Nanofiber Composites

Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few microns. mdpi.comnih.gov By integrating this compound into these nanofibers, it is possible to create advanced composite materials with a large surface area-to-volume ratio and enhanced functional properties.

The process involves preparing a polymer solution, often using a synthetic polymer like polyacrylonitrile (B21495) (PAN) or a biopolymer, and dispersing the this compound particles within it. scilit.commdpi.com This solution is then loaded into a syringe and subjected to a high-voltage electric field. The electrostatic forces overcome the surface tension of the solution, ejecting a charged jet that travels towards a collector. During this flight, the solvent evaporates, leaving behind a non-woven mat of solid composite nanofibers. nih.gov

The resulting nanofibers can encapsulate the this compound, potentially controlling the release of silver ions. mdpi.com The morphology and diameter of the electrospun fibers are influenced by various parameters, including the polymer solution's viscosity, the applied voltage, the flow rate, and the distance between the syringe tip and the collector. mdpi.comnih.gov This hybrid fabrication method allows for the creation of flexible, porous materials suitable for a variety of applications where the properties of this compound are desired in a fibrous form factor.

Crystallographic and Structural Characterization of Silver Sodium Zirconium Phosphate

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a cornerstone technique for the characterization of crystalline materials. It provides fundamental information about the atomic arrangement, crystal structure, and phase composition of the compound.

Powder X-ray Diffraction (PXRD) is a critical first step in characterizing silver sodium zirconium phosphate (B84403), used to verify the phase purity and identify the constituent crystalline components of the bulk material. ncl.ac.uk The analysis involves comparing the experimental diffraction pattern with standard data from crystallographic databases, such as the Powder Diffraction File (PDF). nih.gov

In a typical analysis of nano-silver loaded zirconium phosphate, the resulting XRD pattern displays characteristic peaks corresponding to its different components. For instance, specific peaks can be indexed to zirconium pyrophosphate (ZrP₂O₇), sodium hydrogen zirconium phosphate (NaHZr(PO₄)₂), and nano silver. nih.gov This allows researchers to confirm the successful synthesis of the composite material. xray.cz A comparison of the measured diffraction pattern with a simulated one from a known crystal structure provides a clear indication of phase purity. ncl.ac.uk The presence of sharp diffraction peaks generally indicates high crystallinity. doi.org

Below is a table of representative XRD peaks observed for a nano-silver loaded zirconium phosphate material. nih.gov

| 2θ Angle (°) | Corresponding Phase | JCPDS Card No. |

| 18.59, 21.53, 24.09 | ZrP₂O₇ | 00-010-0004 |

| 20.12, 23.27, 33.38 | NaHZr(PO₄)₂ | 00-055-0206 |

| 37.72, 44.57 | Nano Silver | 04-003-1659 |

Following phase identification, Rietveld refinement is a powerful analytical method used to refine the crystal structure of a material from its powder diffraction data. wikipedia.orgyoutube.com This technique involves fitting a calculated theoretical diffraction profile to the entire measured experimental pattern using a least-squares approach. wikipedia.orgsnu.ac.kr A successful refinement yields precise lattice parameters, atomic positions, and other structural details. snu.ac.kr

For sodium zirconium phosphate-based materials, the crystal structure is often composed of PO₄ tetrahedra and ZrO₆ octahedra linked at the vertices, creating a stable three-dimensional network. doi.org Studies on silver-exchanged sodium zirconium phosphate, with a formula like Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O, have determined that the compound possesses a hexagonal crystal structure. researchgate.net The parent compound, sodium zirconium phosphate (NaZr₂(PO₄)₃), typically crystallizes in a rhombohedral (hexagonal) system with the space group R-3c. researchgate.net The introduction of silver ions via ion exchange can lead to an increase in the interplanar spacing and the lattice parameter 'c'. researchgate.net

The table below presents typical crystallographic data obtained through Rietveld refinement for cesium-containing sodium zirconium phosphate, which is structurally analogous. researchgate.net

| Parameter | Value |

| Crystal System | Rhombohedral (Hexagonal) |

| Space Group | R-3c |

| a=b (Å) | 8.804 |

| c (Å) | 22.757 |

| Unit Cell Volume (ų) | 1528.2 |

To understand the structural stability and compressibility of the material, in-situ high-pressure powder X-ray diffraction studies are conducted. These experiments monitor changes in the crystal structure as pressure is applied. Studies on the closely related α-zirconium phosphate [α-Zr(HPO₄)₂·H₂O] provide valuable insights into the behavior of this class of layered materials under pressure. nih.govresearchgate.net

When subjected to hydrostatic pressure, α-zirconium phosphate remains crystalline up to 10 GPa. nih.gov However, under non-hydrostatic conditions, the material becomes amorphous at pressures between 7.3 and 9.5 GPa. nih.gov The analysis of the pressure-volume data allows for the calculation of the material's bulk modulus, which for α-zirconium phosphate was found to be 15.2 GPa, indicating it is a highly compressible material. nih.gov This compressibility is attributed to the weak Zr-O-P linkages within its layered structure. nih.gov

Microscopic and Morphological Investigations

Microscopic techniques are employed to visualize the material's surface features, particle shape, size, and internal nanostructure.

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of silver sodium zirconium phosphate particles. nih.gov The resulting images reveal details about the particle shape, size distribution, and state of agglomeration. wjpls.org

Observations have shown that silver sodium hydrogen zirconium phosphate can appear as cube-shaped crystals with an average particle size of approximately one micron. epa.gov In some preparations, the particles may be permanently connected, forming larger agglomerates. researchgate.net The morphology can be influenced by synthesis conditions; for example, using certain precursors can result in a cubic morphology with high crystallinity and a smooth surface, with particle edge lengths ranging from 400 to 600 nm. doi.org

| Observation | Description | Source(s) |

| Particle Shape | Cube-shaped crystals | doi.orgepa.gov |

| Particle Size | ~1 micron | epa.gov |

| Surface | Smooth surface, sometimes forming agglomerates | doi.orgresearchgate.net |

| Crystallinity | High crystallinity can be achieved | doi.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of the internal nanostructure of the material. nih.gov TEM can be used to visualize the size and distribution of nano-silver particles within the zirconium phosphate matrix. nih.govresearchgate.net

When combined with Energy-Dispersive X-ray Spectroscopy (TEM-EDS), this technique can map the elemental distribution within a single particle, confirming the presence and location of phosphorus, oxygen, silver, and zirconium. nih.gov This is crucial for verifying that the silver is integrated into the zirconium phosphate carrier. TEM results have confirmed the presence of silver nanoclusters anchored to the host material, providing evidence for the composite nature of the substance at the nanoscale. researchgate.net

Particle Size Distribution and Shape Analysis

The morphology and dimensions of this compound particles are critical factors influencing its surface area and reactivity. Investigations using various microscopic and particle sizing techniques have provided detailed insights into these characteristics.

Under a scanning electron microscope (SEM), the compound often appears as cube-shaped crystals. epa.gov The average particle size is typically around one micrometer (1 µm), which is comparable to the size of an average bacterium. epa.gov Laser diffraction analysis has confirmed this average particle size, with studies showing that 99.9% by volume of the particles fall below 2 to 2.6 µm.

Transmission electron microscopy (TEM) offers a more detailed view, revealing the loading of nano-sized silver particles onto the surface of the zirconium phosphate carrier. nih.gov The zirconium phosphate itself can present as a sheet-like or layered structure. nih.gov In some preparations, polycrystalline nanomaterials are formed with controlled size distributions, including ranges of 200-400 nm, 300-700 nm, 400-800 nm, and 800-1000 nm. doi.org While some particles exhibit a regular crystalline shape, others may appear irregular. nih.gov The silver nanoparticles themselves can be spherical, with diameters as small as ~5 nm. nih.gov

Table 1: Particle Size and Shape Characteristics of this compound

| Parameter | Observation | Analytical Method |

| Average Particle Size | ~1 µm | Scanning Electron Microscopy (SEM), Laser Diffraction |

| Particle Size Range | 200 nm - 1000 nm | Hydrothermal Synthesis Control |

| Shape | Cube-shaped crystals, irregular shapes | Scanning Electron Microscopy (SEM) |

| Component Morphology | Zirconium phosphate: sheet-like structure | Transmission Electron Microscopy (TEM) |

| Component Morphology | Silver: spherical nanoparticles (~5 nm diameter) | Transmission Electron Microscopy (TEM) |

Spectroscopic Probing of Chemical States and Bonding

Spectroscopic methods are instrumental in elucidating the chemical environment and bonding within this compound. These techniques probe the interactions between atoms and provide a fingerprint of the material's chemical state.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays several characteristic absorption bands.

A broad band observed in the region of 3450-3700 cm⁻¹ is typically attributed to the symmetric and asymmetric stretching vibrations of hydroxyl (-OH) groups from water molecules present within the crystal structure or on the surface. nih.govnih.gov Another peak around 1630-1637 cm⁻¹ corresponds to the bending vibration of these water molecules. nih.govnih.gov

The core of the zirconium phosphate structure is represented by vibrations of the phosphate (PO₄³⁻) groups. Asymmetric and symmetric vibrations of the P-O bonds are found in the 1000–1100 cm⁻¹ range. nih.gov Furthermore, peaks around 1207 cm⁻¹ and 980 cm⁻¹ have been associated with the in-plane and out-of-plane vibrations of P-O-H. nih.gov The vibrations of the Zr-O bond are typically observed in the 400–800 cm⁻¹ region. nih.gov The incorporation of silver ions into the zirconium phosphate matrix occurs via the exchange of hydrogen ions, which can lead to subtle changes in the FTIR spectrum without altering the fundamental structure. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3700 - 3450 | O-H stretching vibrations of water and surface hydroxyl groups |

| 1637 - 1630 | H-O-H bending vibrations of interlayer water |

| 1207 | In-plane P-O-H vibrations |

| 1100 - 1000 | Asymmetric and symmetric vibrations of PO₄³⁻ groups |

| 980 | Out-of-plane P-O-H vibrations |

| 800 - 400 | Zr-O bond vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)

For zirconium phosphate materials, solid-state ³¹P MAS NMR is particularly useful. The chemical shift anisotropy (Δcs), which provides information about the electronic symmetry around the phosphorus nucleus, has been measured for related zirconium phosphate compounds. bohrium.com For instance, the HPO₄ groups in layered zirconium phosphates exhibit ³¹P Δcs values in the range of 23–37 ppm. bohrium.com The introduction of different cations, such as Na⁺ and Ag⁺, into the phosphate structure is expected to influence the electronic environment of the phosphorus atoms and thus cause shifts in the ³¹P NMR spectrum. researchgate.net For example, cations with a higher ionic potential can cause a systematic change to more shielded (lower frequency) isotropic chemical shifts. researchgate.net A comprehensive ³¹P NMR analysis can therefore help to confirm the successful incorporation of sodium and silver ions into the zirconium phosphate lattice and to characterize the local structure around the phosphate groups. acs.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements within the top few nanometers of a material's surface. XPS analysis of this compound confirms the presence of all expected elements and provides crucial information about their chemical states.

The high-resolution XPS spectrum for silver (Ag 3d) is characterized by two peaks, Ag 3d₅/₂ and Ag 3d₃/₂. In this compound, these peaks are found at binding energies ranging from approximately 367.9 eV to 368.3 eV and 373.9 eV to 374.2 eV, respectively. doi.org These values are characteristic of silver in the +1 oxidation state (Ag⁺), confirming that the silver is present as ions within the zirconium phosphate framework. doi.org

The zirconium (Zr 3d) spectrum also shows a doublet, with the Zr 3d₅/₂ peak appearing around 183.2-183.3 eV, which is typical for zirconium in the +4 oxidation state. dtic.milunimi.it The phosphorus (P 2p) peak is observed at approximately 133.8 eV, corresponding to P⁵⁺ in the phosphate groups bonded to zirconium. nih.gov The oxygen (O 1s) spectrum can be complex, often showing multiple components related to oxygen in the phosphate groups (P-O), zirconyl groups (Zr-O), and in surface hydroxyl groups or water. dtic.mil

Table 3: XPS Binding Energies for Elements in this compound

| Element | Orbital | Binding Energy (eV) | Inferred Oxidation State |

| Silver (Ag) | 3d₅/₂ | 367.9 - 368.3 | +1 |

| 3d₃/₂ | 373.9 - 374.2 | +1 | |

| Zirconium (Zr) | 3d₅/₂ | 183.2 - 183.3 | +4 |

| Phosphorus (P) | 2p | ~133.8 | +5 |

| Oxygen (O) | 1s | ~532 | -2 |

| Carbon (C) | 1s | ~285.0 | Reference |

UV/VIS Spectrophotometry for Electronic Transitions

UV/VIS spectrophotometry measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. In the case of this compound, this technique is particularly useful for detecting the presence of silver ions and silver nanoparticles.

Studies on silver-doped phosphate materials show that ionic silver (Ag⁺) absorbs in the UV region. researchgate.net An absorption peak around 230 nm has been observed to shift to longer wavelengths (a red shift) as the concentration of Ag⁺ ions increases. researchgate.net

Furthermore, the formation of metallic silver nanoparticles within the material can be identified by a characteristic surface plasmon resonance (SPR) band. This phenomenon, which is a collective oscillation of electrons in the metal nanoparticles in response to light, results in a broad absorption peak in the visible range, typically around 445 nm for silver nanoparticles. researchgate.net The presence of silver oxide can also be indicated by an absorption band at approximately 250 nm. researchgate.net Therefore, UV/VIS spectroscopy can be employed to monitor both the ionic silver content and the potential formation of silver nanoparticles or oxides within the zirconium phosphate matrix.

Ion Exchange Mechanisms and Dynamics in Silver Sodium Zirconium Phosphate Systems

Cation Exchange Thermodynamics and Kinetics

The ion exchange properties of silver sodium zirconium phosphate (B84403) are rooted in its three-dimensional framework, which is characteristic of NASICON (Na Super Ionic Conductor) materials. This structure provides pathways for the movement of ions.

Equilibrium and Rate Studies of Silver Ion Release

The release of silver ions (Ag⁺) from the silver sodium zirconium phosphate matrix is an ion exchange process where Ag⁺ ions are replaced by other cations from the surrounding solution. This process is influenced by factors such as the concentration of competing cations and temperature.

The rate of silver ion release can be analyzed using various kinetic models. The pseudo-first-order model often describes the initial phase of ion exchange, while the pseudo-second-order model, which assumes chemisorption is the rate-limiting step, frequently provides a good fit for the entire process. The intraparticle diffusion model helps to determine whether the rate is controlled by diffusion across the boundary layer or within the particle itself.

Research has shown that silver is present in the +1 oxidation state within the NaZr₂(PO₄)₃ structure. doi.org The exchange occurs between the sodium ions in the solid material and the silver ions in the solution. doi.org After this exchange, the silver ions are held in a stable structure, which allows for a slow and sustained release. doi.org

Table 1: Kinetic Models for Silver Ion Release

| Kinetic Model | Description |

|---|---|

| Pseudo-first-order | The rate of occupation of sorption sites is proportional to the number of unoccupied sites. |

| Pseudo-second-order | The rate-limiting step is chemisorption involving valence forces. |

| Intraparticle Diffusion | Describes the transport of ions from the bulk solution to the interior of the solid particles. |

Influence of External Environment on Ion Dissociation

The external environment significantly affects the release of silver ions. Key factors include the pH of the surrounding medium and the presence of other electrolytes. At lower pH values, the higher concentration of hydrogen ions (H⁺) can exchange with Ag⁺, increasing its release.

The presence of other cations, such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), also influences silver ion release. These ions compete for exchange sites within the zirconium phosphate structure. A higher concentration of these competing ions will generally lead to a greater release of silver ions. The efficiency of this exchange is dependent on the relative affinity of the zirconium phosphate for the competing cation compared to the silver ion.

Exchange Reactions with Alkali and Alkaline Earth Cations

The ion exchange capabilities of this compound extend beyond just silver ions. The sodium ions within the structure are also mobile and can be exchanged.

Sodium and Hydrogen Ion Exchange Characteristics

In acidic solutions, the sodium ions in the material can be readily exchanged for hydrogen ions. This reversible exchange is a fundamental property of this class of materials. The presence of silver ions can influence the mobility and exchangeability of the remaining sodium ions. The relative affinity of the zirconium phosphate framework for Ag⁺, Na⁺, and H⁺ dictates the equilibrium in a system containing multiple ions.

Calcium Ion Exchange Mechanisms

The exchange with divalent alkaline earth cations like calcium (Ca²⁺) is a more complex process. googleapis.com To maintain charge neutrality, one Ca²⁺ ion must replace two monovalent ions (e.g., two Na⁺ ions, two Ag⁺ ions, or one of each).

This stoichiometric requirement affects both the thermodynamics and kinetics of the exchange. The larger charge and different ionic radius of Ca²⁺ can create challenges within the crystal lattice, often resulting in slower exchange kinetics compared to monovalent ions due to a higher activation energy for diffusion.

Table 2: Cation Exchange Properties

| Exchanging Cation | Ionic Radius (Å) | Hydrated Radius (Å) |

|---|---|---|

| H⁺ | ~0.00 | 2.82 |

| Na⁺ | 1.02 | 3.58 |

| Ag⁺ | 1.15 | 3.41 |

| Ca²⁺ | 1.00 | 4.12 |

Intercalation Chemistry within Layered Architectures

While this compound has a three-dimensional framework, the concept of intercalation, typically associated with layered materials like alpha-zirconium phosphate, offers a useful analogy. science.govscience.gov Intercalation involves the insertion of guest species into a host lattice without causing major structural disruption. science.govscience.gov

In this compound, the channels and cavities within its structure act like the interlayer spaces in layered compounds. The exchange of cations can be seen as the deintercalation of a resident ion (like Ag⁺ or Na⁺) and the simultaneous intercalation of an incoming ion from the solution. The rigidity of the NASICON framework means that significant swelling, common in some other ion exchangers, is not typically observed. This structural stability contributes to the material's durability in ion exchange applications.

Host-Guest Interactions and Interlayer Expansion

The process of silver ion intercalation into sodium zirconium phosphate is fundamentally a host-guest interaction, where the crystalline lattice of sodium zirconium phosphate acts as the 'host' and the silver ions are the 'guests'. The host structure, typically with a formula like NaZr₂(PO₄)₃·H₂O, is a stable three-dimensional network composed of PO₄ tetrahedra and ZrO₆ octahedra linked at their vertices. doi.org This framework creates specific, equally spaced cavities and interlayer spaces where sodium ions reside. epa.gov

The primary interaction mechanism is ion exchange, where mobile Na⁺ ions within the host lattice are replaced by Ag⁺ ions from an external solution. doi.orgresearchgate.net This exchange is a favorable process across a wide range of silver ion concentrations. researchgate.net The silver is incorporated in its +1 ionic state, occupying the vacancies left by the sodium ions. doi.orgresearchgate.net X-ray Photoelectron Spectroscopy (XPS) analysis confirms that the silver exists in the +1 oxidation state within the NaZr₂(PO₄)₃ structure. doi.orgresearchgate.net

A significant consequence of this host-guest interaction is the physical expansion of the host lattice. The introduction of silver ions into the structure causes a measurable increase in the interlayer spacing. While the fundamental hexagonal crystal structure is maintained, the 'c' lattice parameter, which corresponds to the distance between the layers, increases. researchgate.net This expansion indicates that the host lattice accommodates the guest ions, leading to a structural adjustment. The layered nature of zirconium phosphate provides a 2D channel for this ion movement and accommodation. researchgate.net The baseline interlayer distance in the parent α-zirconium phosphate is approximately 7.6 Å. nih.gov The intercalation of different species can significantly alter this dimension, demonstrating the flexibility of the host lattice. nih.gov

Table 1: Structural Changes in Sodium Zirconium Phosphate upon Silver Ion Exchange

This interactive table summarizes the molecular formulas and structural changes observed during the ion exchange process.

| Compound | Molecular Formula | Crystal System | Key Structural Change |

|---|---|---|---|

| Sodium Zirconium Phosphate (Carrier) | NaZr₂(PO₄)₃·H₂O | Hexagonal | Baseline structure |

| This compound | Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O | Hexagonal | Increase in interplanar spacing and lattice parameter 'c' |

Data sourced from Tan et al. (2008). researchgate.net

Factors Governing Intercalation Efficiency and Stability

The efficiency and stability of the intercalation of silver ions into the sodium zirconium phosphate matrix are governed by several critical factors. These factors influence both the rate and extent of ion uptake, as well as the permanence of the intercalated ions within the host structure.

Crystal Size: The particle size of the sodium zirconium phosphate carrier plays a crucial role in the efficiency of silver ion exchange. Nanomaterials with smaller crystal sizes exhibit a higher surface-area-to-volume ratio. doi.org This increased surface area facilitates more efficient contact with the silver ion solution, leading to a higher degree of silver uptake. As the crystal size increases, the relative amount of silver that can be loaded into the structure decreases. doi.org

Table 2: Effect of Crystal Size on Silver Ion Loading in Sodium Zirconium Phosphate

This interactive table demonstrates the relationship between the crystal size of the host material and the efficiency of silver intercalation.

| Crystal Size Range (nm) | Silver-to-Zirconium Mass Ratio |

|---|---|

| 200-400 | 0.60 |

| 300-700 | 0.56 |

| 400-800 | 0.48 |

| 800-1000 | 0.33 |

Data sourced from a 2025 study on cubic sodium zirconium phosphate nanomaterials. doi.org

pH of the Medium: The stability of the final this compound compound, particularly its resistance to leaching silver ions, is significantly influenced by pH. The solubility of the silver from the complex is pH-dependent. In acidic conditions (pH 5), silver solubility is higher, indicating a greater tendency to leach from the host structure. As the pH increases towards neutral and alkaline conditions (pH 9), the solubility of silver decreases markedly. epa.gov This suggests that the compound is more stable and retains the silver ions more effectively in less acidic environments. epa.gov

Temperature: The ion exchange process is also influenced by temperature. Studies of Ag⁺-Na⁺ exchange equilibrium have been conducted at elevated temperatures, such as 60°C, indicating that temperature is a parameter that can be adjusted to control the exchange process. researchgate.net

Ion Concentration: The exchange of Na⁺ for Ag⁺ has been found to be a favorable process over the entire concentration range of Ag⁺ studied. researchgate.net This implies that the efficiency of intercalation is directly related to the concentration of silver ions in the solution, a fundamental principle of ion exchange equilibria.

Material Interactions and Functional Mechanisms of Silver Sodium Zirconium Phosphate

Antimicrobial Action Mechanisms at the Material-Microorganism Interface

The primary driver of the antimicrobial activity of silver sodium zirconium phosphate (B84403) is the silver ion (Ag+). The zirconium phosphate matrix acts as a ceramic ion-exchanger, providing a durable vehicle for the silver ions. This structure allows for a slow and sustained release of silver in the presence of moisture, ensuring a long-lasting antimicrobial effect.

Silver Ion Activity against Microbial Cellular Integrity in vitro

Once released, silver ions exhibit a multifocal attack on microbial cells, leading to a comprehensive breakdown of cellular integrity. A primary target is the microbial cell wall and membrane. Silver ions have a high affinity for sulfur-containing proteins, such as those found in the cell walls of bacteria. This interaction can disrupt the cell wall's structural integrity, leading to increased permeability.

Furthermore, silver ions can interfere with the normal function of the cell membrane by binding to essential proteins and enzymes. This disruption compromises the membrane's ability to regulate the transport of nutrients and ions, ultimately leading to cell death. Studies have shown that exposure to silver ions causes significant morphological changes in bacteria, including cell wall damage, membrane detachment, and leakage of intracellular contents.

The minimum inhibitory concentration (MIC) and minimum lethal concentration (MLC) of silver zirconium phosphate against various oral microorganisms have been determined to be as low as 10.0 g/L, with MLC values ranging between 10.0 and 60.0 g/L for certain bacteria. mdpi.com For instance, against E. coli, the MIC for silver-loaded sodium zirconium phosphate nanoparticles can be as low as 15 mg/L, demonstrating potent antimicrobial performance. doi.org

Table 1: Antimicrobial Activity of Silver Zirconium Phosphate Against Various Microorganisms

| Microorganism | Test Method | Concentration | Result | Reference |

|---|---|---|---|---|

| Streptococcus mutans | Disk Diffusion | - | Inhibition Zone: 7-21 mm | nih.gov |

| Lactobacillus casei | Disk Diffusion | - | Inhibition Zone: 7-21 mm | nih.gov |

| Candida albicans | Disk Diffusion | - | Inhibition Zone: 7-21 mm | nih.gov |

| Staphylococcus aureus | Disk Diffusion | - | Inhibition Zone: 7-21 mm | nih.gov |

| Streptococcus mutans | MIC | 10.0 g/L | Inhibition of growth | mdpi.com |

| Lactobacillus casei | MIC | 10.0 g/L | Inhibition of growth | mdpi.com |

| Candida albicans | MIC | 10.0 g/L | Inhibition of growth | mdpi.com |

| Staphylococcus aureus | MIC | 10.0 g/L | Inhibition of growth | mdpi.com |

| Staphylococcus aureus | MLC | 60.0 g/L | Lethal to organism | mdpi.com |

| Escherichia coli | MIC | 15 mg/L | Inhibition of growth | doi.org |

| Staphylococcus aureus | Contact Test | 100 mg/L | >99.9% killed within 8 hours | bohrium.com |

| Escherichia coli | Contact Test | 100 mg/L | All killed within 8 hours | bohrium.com |

Role of Oxidative Stress Induction in Microbial Systems

A significant mechanism of silver ion toxicity is the induction of oxidative stress within microbial cells. Silver ions can catalyze the production of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These highly reactive molecules can cause widespread damage to cellular components, including lipids, proteins, and DNA.

The generation of ROS leads to lipid peroxidation, which damages the cell membrane and further compromises its integrity. Proteins are also susceptible to oxidative damage, leading to enzyme inactivation and disruption of essential cellular processes. Furthermore, ROS can cause single- and double-strand breaks in DNA, leading to mutations and inhibition of DNA replication, ultimately resulting in cell death.

Interference with Microbial Respiration Pathways

Silver ions are known to inhibit microbial respiration by targeting key enzymes in the respiratory chain. A number of oxidative enzymes are reported to be inhibited by silver ions, including those associated with the uptake of succinate (B1194679) by membrane vesicles. nih.gov By binding to these enzymes, silver ions block the electron transport chain, which is crucial for ATP production. This disruption of energy metabolism effectively starves the microbial cell, leading to a cessation of growth and eventual death.

Correlation Between Crystal Structure and Antimicrobial Efficacy

The crystal structure of silver sodium zirconium phosphate plays a crucial role in its antimicrobial efficacy. The compound typically possesses a hexagonal crystal structure, which provides a stable, three-dimensional framework with numerous cavities where silver ions are housed. bohrium.comepa.gov This structure allows for an even distribution of silver throughout the material, preventing clumping and ensuring a controlled release of the active silver ions. epa.gov

The particle size and surface area of the crystals also influence their antimicrobial activity. Smaller particles, particularly those in the nano-size range, exhibit a higher surface area-to-volume ratio. doi.org This increased surface area facilitates more efficient ion exchange and a higher release rate of silver ions, leading to enhanced antimicrobial performance. doi.org Studies have shown that smaller crystal sizes of silver-loaded sodium zirconium phosphate result in lower MIC values against bacteria like E. coli. doi.org The layered structure of zirconium phosphate nanosheets, when exfoliated, can further increase the surface area, allowing for a higher loading capacity of silver and thereby enhancing the material's antibacterial efficacy. nih.gov

Integration and Interaction with Polymeric Matrices

This compound is frequently incorporated into various polymers to impart antimicrobial properties to the final products. Its compatibility and dispersion within these polymer blends are critical for achieving the desired functionality without compromising the material's physical properties.

Compatibility and Dispersion within Polymer Blends

This compound can be incorporated into a wide range of plastics, fibers, coatings, adhesives, and sealants. epa.gov The compound is typically added as a powder or in liquid or solid dispersions during the manufacturing process of the treated article. industrialchemicals.gov.au

The dispersion of this compound within the polymer matrix is crucial for its effectiveness. Good dispersion ensures a uniform distribution of the antimicrobial agent, maximizing its surface exposure and the potential for silver ion release. The zirconium phosphate carrier itself aids in preventing the agglomeration of silver particles, which can occur with unsupported silver nanoparticles.

In poly(methyl methacrylate) (PMMA), for example, the incorporation of nano-silver loaded zirconium phosphate has been shown to enhance antibacterial properties. nih.gov However, at higher concentrations, there is a risk of agglomeration of the nanoparticles, which can create stress concentration zones and negatively impact the mechanical properties of the polymer. nih.gov To improve compatibility and dispersion, surface modification of the silver zirconium phosphate particles, such as through silanization, can be employed. This modification can enhance the adhesion between the filler and the polymer matrix, leading to improved mechanical strength and more effective antimicrobial action. researchgate.net

The compound has also been successfully incorporated into other polymers such as polyethylene, where studies have shown minimal leaching of the silver and zirconium components, indicating good stability within the polymer matrix. industrialchemicals.gov.auepa.gov It has also been used in nylon composites and polyurethane foams, demonstrating its versatility across different polymer systems. researchgate.netnih.gov The choice of polymer and the processing method can influence the final properties of the composite material.

Effects of Cross-linking Reactions on Material Performance

Zirconium-based compounds are recognized for their ability to act as effective cross-linking agents in various material applications, particularly in polymer and coating formulations. While literature specifically detailing this compound in cross-linking reactions is not extensive, the principles of zirconium chemistry provide a strong basis for understanding its potential role. Zirconium compounds, such as potassium zirconium carbonate (KZC), can interact with functional groups like hydroxyl (-OH) and carboxyl (-COOH) present on polymer chains. mdpi.com This interaction leads to the formation of a durable, cross-linked network, which significantly enhances the material's performance characteristics.

Influence on Polymer Crystallinity and Mechanical Reinforcement

The incorporation of this compound, particularly in its nano-particulate form (nano-Ag-ZrP), has a demonstrable effect on the mechanical properties of polymers. Studies involving its addition to polymethyl methacrylate (B99206) (PMMA), a common dental restorative material, reveal a distinct pattern of mechanical reinforcement. The zirconium phosphate component acts as a carrier or matrix, ensuring a more uniform dispersion of silver nanoparticles throughout the polymer and mitigating their tendency to aggregate. nih.gov This even distribution is crucial for achieving consistent reinforcement.

Research indicates that the mechanical strength of the PMMA-Ag-ZrP composite is highly dependent on the concentration of the additive. An initial increase in mechanical properties, such as bending strength and tensile strength, is observed at lower concentrations. For example, peak mechanical performance in PMMA materials was reported when nano-Ag-ZrP was added in concentrations between 1.0% and 1.5% by weight. nih.govnih.gov However, as the concentration increases beyond this optimal range, to levels of 2.5% to 3.0% by weight, a decrease in mechanical strength is often observed. nih.govnih.gov This phenomenon, where an initial enhancement is followed by a decline in mechanical properties, is also seen with other nanoparticle fillers like zirconium dioxide (ZrO₂) and silicon dioxide (SiO₂). nih.gov

The ion-exchange process used to load silver into the sodium zirconium phosphate structure can also influence the material's crystallography. The exchange of sodium ions (Na⁺) for silver ions (Ag⁺) has been shown to cause an increase in the interplanar spacing and lattice parameters of the hexagonal crystal structure of the zirconium phosphate carrier. researchgate.net

Table 1: Effect of Nano-Silver Zirconium Phosphate (Ag-ZrP) Concentration on the Mechanical Properties of PMMA

| Ag-ZrP Concentration (wt%) | Mechanical Property Outcome | Reference |

| 1.0% - 1.5% | Peak mechanical properties (bending strength, etc.) | nih.gov, nih.gov |

| 2.5% - 3.0% | Diminished mechanical strength relative to lower concentrations | nih.gov, nih.gov |

| 1.0% | Reported pinnacle in bending strength | nih.gov |

Catalytic and Sorptive Mechanisms in Materials Science

Principles of Heterogeneous Catalysis (e.g., HDO, SCR)

Zirconium phosphates are valued in materials science for their high thermal stability and ion-exchange capabilities, which make them excellent platforms for developing catalysts. mdpi.com The stable, three-dimensional network structure of sodium zirconium phosphate can host catalytically active species, such as metal ions. doi.org By doping the zirconium phosphate matrix with silver ions, a material with potential catalytic properties is created. mdpi.com

In heterogeneous catalysis, the solid catalyst (this compound) provides active sites for a reaction to occur in a different phase (typically liquid or gas). The large surface area and porous nature of materials like zirconium phosphate are advantageous for maximizing the number of available active sites. While zirconium phosphates are known to be effective catalyst supports, specific, detailed research on the application of this compound in hydrodeoxygenation (HDO) or selective catalytic reduction (SCR) processes is not widely documented in the available literature. However, the fundamental properties of the material, including the presence of Lewis and Brønsted acid sites and the catalytic nature of silver, suggest potential applicability in various chemical transformations.

Adsorption and Sequestration of Environmental Contaminants (e.g., Radionuclides, Phosphate)

The zirconium phosphate structure is highly effective at adsorbing and sequestering various environmental contaminants. Its ion-exchange properties and high affinity for certain species make it a candidate for environmental remediation.

Radionuclides: Zirconium phosphate-based materials have demonstrated a strong capability for removing radionuclides from aqueous solutions. For instance, zirconium phosphate ion exchangers have been successfully used for the rapid and selective separation of Cesium-137 from other metal ions. Similarly, other porous zirconium-based frameworks have shown high sorption capacity for contaminants like Technetium-99 (as perrhenate, ReO₄⁻, a surrogate) within minutes of contact. nih.gov The mechanism involves the targeted binding of radionuclides within the material's porous structure.

Phosphate: While this compound itself is a phosphate compound, zirconium-based materials, in general, are known for their strong affinity for phosphate ions from water, which is a key factor in controlling eutrophication. Amorphous zirconium oxide nanoparticles, for example, show a high adsorption capacity for phosphate (around 99.01 mg/g). illinois.edu The primary mechanism for this adsorption is the formation of inner-sphere complexes, where the phosphate ions bind directly to the zirconium sites on the material's surface. The surface hydroxyl groups on the zirconium material play a critical role in facilitating this binding process. illinois.edu

Ion-Exchange Applications for Water Decontamination

The primary mechanism enabling many of the sorptive functions of this compound is ion exchange. The material is synthesized with a cubic crystal structure composed of a stable three-dimensional network of zirconium phosphate. doi.orgepa.gov Within this framework, sodium ions (Na⁺) are relatively mobile and can be exchanged for other cations from a surrounding solution. doi.org

The most prominent application of this is the loading of silver. Silver-loaded zirconium phosphate is prepared by mixing sodium zirconium phosphate [NaZr₂(PO₄)₃] in a silver nitrate (B79036) solution, where Na⁺ ions in the carrier are swapped for Ag⁺ ions, resulting in a material with the chemical formula AgₓNa₁₋ₓZr₂(PO₄)₃. researchgate.netdoi.org This process is highly efficient, and the resulting silver is held in its +1 ionic state within the structure. researchgate.netdoi.org

This same ion-exchange capability can be leveraged to remove heavy metal and other cationic contaminants from water. The structure's preference for certain ions allows for selective removal. The efficiency of this ion exchange can be influenced by the physical properties of the zirconium phosphate crystals. Studies have shown that smaller crystal sizes, which have a higher surface area-to-volume ratio, exhibit a more efficient uptake of silver ions. doi.org This suggests that controlling the particle size is crucial for optimizing the material's performance in water decontamination applications. doi.org Furthermore, the release (leaching) of the exchanged ions, such as silver, is influenced by environmental conditions like pH, with silver solubility decreasing as pH increases. epa.gov

Table 2: Influence of Sodium Zirconium Phosphate Crystal Size on Silver Ion Uptake via Ion-Exchange

| Crystal Size Distribution | Silver-to-Zirconium Mass Ratio | Interpretation | Reference |

| 200-400 nm | 0.60 | Highest silver loading | doi.org |

| 300-700 nm | 0.56 | Decreased silver loading | doi.org |

| 400-800 nm | 0.48 | Further decreased silver loading | doi.org |

| 800-1000 nm | 0.33 | Lowest silver loading | doi.org |

Advanced Material Applications and Performance Evaluation

Functional Coatings and Surface Engineering

The unique properties of silver sodium zirconium phosphate (B84403) make it a valuable additive in functional coatings designed to impart antimicrobial activity and enhance material durability. Its inorganic nature and controlled ion-exchange mechanism are central to its performance in these applications.

Silver sodium zirconium phosphate is incorporated into coatings for ceramic and sanitaryware products to provide long-lasting antimicrobial protection. These coatings are applied to surfaces that are prone to microbial contamination, such as toilets, sinks, and tiles. The compound is added as a powder to glazes and coatings before the final firing process. The zirconium phosphate matrix immobilizes the silver ions, which are then released in a controlled manner when moisture is present, a condition necessary for bacterial growth. researchgate.net This slow-release mechanism ensures sustained antimicrobial activity on the surface, inhibiting the formation of biofilms and reducing the presence of odor-causing bacteria. The compound is designed to be integrated at levels up to 2% by weight in the finished treated article. epa.gov

In industrial paints and protective coatings, this compound serves as a durable antimicrobial agent. epa.gov It is added to various formulations, including latex-based and solvent-based paints, to protect the dried paint film from degradation by mold, mildew, and fungi. This is particularly important for coatings used in environments with high humidity or those susceptible to microbial growth. Zirconium-based chemistries, in general, are known to develop a "true" conversion coating on both ferrous and non-ferrous substrates, which enhances paint adhesion. enviroservechemicals.com The incorporation of this compound leverages this compatibility, adding a persistent antimicrobial function to the protective and aesthetic properties of the paint.

High-Performance Polymer Composites and Nanofiber Systems

The integration of this compound into polymers and fibers creates advanced composite materials with built-in antimicrobial functionality. These materials are utilized in specialized applications where hygiene and material preservation are critical.

This compound has been evaluated for use in active food packaging materials to extend the shelf life of fresh food by inhibiting microbial growth. europa.euresearchgate.net The compound can be incorporated into various biodegradable and non-degradable polymers, such as polylactic acid (PLA), starch blends, and polyvinyl alcohol (PVA). researchgate.net The silver ions released from the zirconium phosphate matrix onto the surface of the packaging material exert an antimicrobial effect on foodborne pathogens. mdpi.com The European Food Safety Authority (EFSA) has evaluated the compound and proposed a group-specific migration limit for silver from such materials into food. europa.eu The use of inorganic carriers like zirconium phosphate helps control the release rate of silver ions and can prevent discoloration that sometimes occurs when silver is added directly to polymers. doi.org

Table 1: Research Findings on Antimicrobial Efficacy of Nano-Ag-ZrP in PMMA

The following table presents the results from a study examining the antibacterial effectiveness of incorporating nano-silver loaded zirconium phosphate (nano-Ag-ZrP) into Polymethyl methacrylate (B99206) (PMMA) material.

| %wt of Nano-Ag-ZrP Added | Antibacterial Rate vs. S. mutans | Antibacterial Rate vs. E. coli |

| 0.5% | 53.53% | 31.62% |

| 1.0% | 67.08% | 50.14% |

| 1.5% | 83.23% | 64.00% |

| 2.0% | 93.38% | 75.09% |

| 2.5% | 95.85% | 86.30% |

| 3.0% | 98.00% | 92.98% |

| Data sourced from a study on the effects of nano-silver loaded zirconium phosphate in room temperature curing PMMA materials. nih.gov |

This compound is incorporated into synthetic fibers like polyester (B1180765) and nylon during the manufacturing process to create antimicrobial textiles. epa.govindustrialchemicals.gov.au This can be achieved by adding the compound to the polymer melt before fiber extrusion. researchgate.net The resulting fibers have the antimicrobial agent locked within their structure, providing durable and long-lasting protection against odor-causing bacteria and mildew, which is maintained through multiple wash cycles. ultra-fresh.com These textiles are used in a variety of products, including sportswear, intimates, bedding, and upholstery, to ensure lasting freshness and cleanliness. ultra-fresh.com The technology avoids issues of discoloration that can be associated with other silver treatments by carefully controlling the particle size and release of silver ions. doi.orgultra-fresh.com

Material Performance in Simulated Storage Environments

The performance of this compound in simulated storage environments is crucial for predicting its long-term efficacy in various applications. Studies have shown that the material maintains its structural integrity and antimicrobial properties over extended periods.

This compound consists of a three-dimensional, repeating framework of sodium hydrogen zirconium phosphate with silver ions contained within its numerous equally spaced cavities. epa.gov This structure is a synthetic inorganic polymer that appears as cube-shaped crystals under a scanning electron microscope, with an average particle size of about one micron. epa.gov The silver content is typically around 3.8% by weight and is the primary antimicrobial component. epa.gov The zirconium phosphate matrix serves to distribute the silver evenly, preventing clumping and ensuring a controlled release. epa.gov

Research has indicated that while both zirconium and silver can leach from the material, the quantity of zirconium that leaches into aqueous systems is significantly less than that of silver, particularly in acidic to neutral conditions. epa.gov The stability of the silver within the zirconium phosphate matrix is a key factor in its long-acting antimicrobial activity. researchgate.net One study demonstrated that after an initial ion-exchange process to load silver into the sodium zirconium phosphate carrier, the resulting material, with a molecular formula of Ag₀.₅Na₀.₅Zr₂(PO₄)₃·H₂O, exhibited a sustained antibacterial effect. researchgate.net The antimicrobial efficacy values remained high even after storage, suggesting that the material would maintain its performance over an extended aging time. researchgate.net

The crystal structure of this compound has been shown to be rhombohedral and nearly identical to its carrier, sodium zirconium phosphate. nih.gov The incorporation of a small amount of silver ions does not significantly alter the crystal structure. nih.gov This structural stability is a key attribute for its performance in various environments.

Table 1: Silver Leaching from this compound in Simulated Conditions

| Condition | Silver Leaching | Zirconium Leaching | Reference |

| Acidic to Neutral Aqueous System | Higher tendency to leach | Far less than silver | epa.gov |

Specialized Material Formulations

The incorporation of this compound into polyurethane foams creates composite materials with enhanced antimicrobial functionality. From a material science perspective, the key to successful composite formation lies in achieving a uniform dispersion of the inorganic filler within the polymer matrix.

The addition of inorganic fillers like this compound to polyurethane foam can influence the foam's cell structure, which in turn affects its mechanical and thermal properties. mdpi.com Generally, a small amount of well-dispersed inorganic filler can improve these properties. mdpi.com However, at higher concentrations, agglomeration of the filler particles on the cell walls can occur, leading to a deterioration of these properties. mdpi.com Therefore, controlling the dispersion of this compound within the polyurethane matrix is critical for optimizing the performance of the composite foam.

Surface modification of the inorganic filler can be employed to improve its interaction with the polymer matrix. mdpi.com While specific studies on surface-modified this compound for polyurethane composites are limited in the provided context, the principle of enhancing compatibility between the inorganic and organic phases is a well-established strategy in composite material science. mdpi.com The goal is to create a strong interface between the filler and the polymer, which allows for efficient stress transfer and can prevent the filler from acting as a defect site.

The antimicrobial efficacy of the resulting composite foam is dependent on the release of silver ions from the zirconium phosphate carrier. doi.org The porous structure of the polyurethane foam can facilitate the diffusion of moisture, which is necessary for the ion-exchange process that releases the silver ions. The even distribution of the this compound throughout the foam ensures that the antimicrobial effect is present throughout the material.

Hybrid inorganic-organic composites leverage the distinct properties of both material classes to create advanced materials with tailored functionalities. In the context of silver-containing antimicrobial materials, combining inorganic hosts like zeolites and phosphates with organic polymers offers a versatile platform for developing effective and durable products.

Zeolite-Phosphate Systems:

Zeolites, similar to zirconium phosphates, are crystalline aluminosilicates with a porous structure capable of ion exchange. nih.govnih.gov Both silver zeolite and this compound have been investigated for their antimicrobial properties. nih.gov Structurally, silver zeolite (AgZ) typically exhibits a cubic system, while this compound (AgZrP) has a rhombohedral system. nih.gov The particle size of AgZrP is often smaller and more uniform than that of AgZ. nih.gov

The creation of hybrid systems can involve the physical blending of these inorganic antimicrobial agents with organic polymers or the in-situ formation of one component within the other. For instance, silver nanoparticles can be embedded within zeolite membranes, which can then be incorporated into various materials. nih.gov The antibacterial action stems from the gradual release of silver ions. nih.gov

Inorganic-Organic Composite Scaffolds:

In a broader sense, inorganic particles like silver are incorporated into an organic polymer matrix to form composite scaffolds. nih.gov The organic polymer provides the structural backbone, often designed to mimic biological structures, while the inorganic component imparts specific functionalities, such as antimicrobial activity. nih.gov The ionic form of silver (Ag+) is responsible for its broad-spectrum antibacterial effect. nih.gov

The challenge in creating these composites is to ensure a good dispersion of the inorganic particles within the polymer matrix to prevent aggregation, which can be detrimental to the material's properties. nih.gov The use of carrier materials like zirconium phosphate helps to enhance the dispersion of silver nanoparticles in polymers. nih.gov The layered structure of zirconium phosphate can be exfoliated to increase the surface area for a higher loading of silver nanoparticles, thereby enhancing the antimicrobial efficacy. nih.gov

Recent research has explored the development of hybrid nanocomposites where silver and silver oxide nanoparticles are distributed within a silica (B1680970) carrier, and then combined with organic polymers like carboxymethylcellulose (CMC) or sodium alginate. mdpi.com These organic components can improve the biological features of the nanocomposite. mdpi.com

Table 2: Comparison of Inorganic Antimicrobial Carriers

| Carrier | Crystal System | Typical Particle Characteristics | Reference |

| Silver Zeolite (AgZ) | Cubic | Larger, less uniform particles | nih.gov |

| This compound (AgZrP) | Rhombohedral | Smaller, more uniformly shaped particles | nih.gov |

Theoretical and Computational Investigations of Silver Sodium Zirconium Phosphate

First-Principles Calculations and Molecular Dynamics Simulations

First-principles calculations, rooted in quantum mechanics, and classical molecular dynamics (MD) simulations are powerful tools for examining the intrinsic properties of materials. For Silver Sodium Zirconium Phosphate (B84403), these methods unravel the details of its electronic configuration, the dynamics of ion movement, and its structural response to external conditions.

The electronic structure and nature of chemical bonding are fundamental to the properties of Silver Sodium Zirconium Phosphate. The compound's framework is built from PO₄ tetrahedra and ZrO₆ octahedra linked at their vertices, creating a stable three-dimensional network characteristic of the NASICON (NA Super Ionic CONductor) family. doi.orgresearchgate.net This robust structure contains vacancies that can be occupied by monovalent cations like sodium (Na⁺) and silver (Ag⁺). doi.org

X-ray Photoelectron Spectroscopy (XPS) is an experimental technique that directly probes the electronic states of elements within a compound, and its findings are often interpreted and supported by theoretical calculations. Studies on silver-exchanged sodium zirconium phosphate confirm that silver is incorporated into the structure in its +1 oxidation state. doi.orgbohrium.comresearchgate.net The binding energies for the silver electrons (Ag 3d) are a key indicator of this state. For instance, the Ag 3d₅/₂ and Ag 3d₃/₂ peaks are observed in ranges such as 367.89–368.28 eV and 373.89–374.16 eV, respectively. doi.org Similarly, XPS analysis reveals the binding energies for other constituent elements, confirming the covalent linkage between Zr⁴⁺ and PO₄³⁻. nih.gov

Computational models show that the introduction of Ag⁺ into the sodium zirconium phosphate lattice influences the local electronic environment. Factors such as the crystal size of the host material can cause localized electronic disturbances and structural defects. doi.org These variations can lead to shifts in binding energies and a broadening of spectral peaks, a phenomenon that can be modeled to understand the heterogeneity of the chemical environment around the silver ions. doi.org

Below is a table summarizing typical binding energy data obtained from XPS analysis, which is used to validate theoretical electronic structure calculations.

| Element | Orbital | Binding Energy (eV) | Inferred Information |

| Silver (Ag) | Ag 3d₅/₂ | ~368.40 | Confirms Ag⁺ ionic state within the lattice. nih.gov |

| Silver (Ag) | Ag 3d₃/₂ | ~374.46 | Spin-orbit splitting characteristic of silver. nih.gov |

| Zirconium (Zr) | Zr 3d₅/₂ | ~183.35 | Indicates Zr⁴⁺ in the phosphate framework. nih.gov |

| Zirconium (Zr) | Zr 3d₃/₂ | ~185.70 | Spin-orbit splitting characteristic of zirconium. nih.gov |

| Oxygen (O) | O 1s | ~531.65 | Corresponds to the P-O-Zr bonds in the phosphate backbone. nih.gov |

Note: The exact binding energies can vary slightly based on the specific material synthesis and instrument calibration.

The primary mechanism for the formation of this compound is the ion exchange between Na⁺ ions in the parent lattice and Ag⁺ ions from a solution. doi.orgresearchgate.net The resulting chemical formula is often represented as AgₓNa₁₋ₓZr₂(PO₄)₃, where 'x' denotes the extent of exchange. doi.org Complete substitution is considered difficult to achieve, with compositions like Ag₀.₅Na₀.₅Zr₂(PO₄)₃ being proposed. doi.org

Molecular dynamics (MD) simulations are an indispensable tool for studying the dynamics of this ion exchange process. researchgate.net By modeling the interactions between the ions and the host lattice over time, MD can provide atomic-level insights into:

Ion Pathways: Mapping the preferential routes that Ag⁺ and Na⁺ ions take through the interstitial spaces of the Zr₂(PO₄)₃ framework.

Diffusion Coefficients: Calculating the rate at which ions move within the lattice, a critical factor for applications requiring controlled ion release. researchgate.net

Exchange Selectivity: Understanding the energetic preference of the lattice for Ag⁺ over Na⁺ under various conditions.

Simulations have shown that the ion-exchange capacity is closely linked to the physical properties of the host crystals, particularly surface area. Smaller crystals possess a larger surface area-to-volume ratio, which provides more accessible sites for ion exchange and leads to a higher degree of silver loading. doi.org This size-dependent effect can be quantified experimentally and modeled computationally.

The following table, based on experimental data, illustrates the relationship between the crystal size of the initial sodium zirconium phosphate and the subsequent silver loading after ion exchange. Such data is used to validate and refine molecular dynamics simulation parameters.

| Crystal Size Range (nm) | Silver-to-Zirconium (Ag/Zr) Mass Ratio | Interpretation |

| 200-400 | 0.60 | Higher silver loading due to larger surface area and more exchange sites. doi.org |

| 300-700 | 0.56 | Decreased loading as crystal size increases. doi.org |

| 400-800 | 0.48 | Further reduction in exchange efficiency. doi.org |

| 800-1000 | 0.33 | Lowest silver loading for the largest crystals. doi.org |

Predictive modeling allows for the assessment of the structural integrity and stability of this compound under different environmental conditions, such as changes in temperature or pressure, without the need for extensive experimentation.

First-principles calculations , based on Density Functional Theory (DFT), are used to compute the total energy of the crystal structure. aps.org By calculating the energy for slightly different lattice configurations, it is possible to predict a range of fundamental properties:

Equilibrium Lattice Parameters: The most stable dimensions of the unit cell.

Bulk Modulus: The material's resistance to compression.

Phonon Dispersions: The vibrational modes of the lattice, which are key to understanding thermal stability and thermal expansion. aps.org

For example, by applying the quasiharmonic approximation to phonon dispersions calculated from first principles, one can predict how properties like the lattice parameter and heat capacity will change with temperature. aps.org